![molecular formula C6H5ClN4 B13160164 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1780545-52-9](/img/structure/B13160164.png)
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
化学反応の分析
Types of Reactions
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives of the parent compound.
科学的研究の応用
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in oncology and neurology.
Biological Studies: The compound is used in studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Material Science: It serves as a building block for the synthesis of fluorescent dyes and materials with unique optical properties.
Chemical Biology: It is utilized in the design of chemical probes for investigating biological systems and mechanisms.
作用機序
The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For instance, it has been shown to inhibit protein kinases involved in cell proliferation and survival pathways, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- 5-Chloropyrazolo[1,5-a]pyrimidine
- 3-Nitropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
1780545-52-9 |
|---|---|
分子式 |
C6H5ClN4 |
分子量 |
168.58 g/mol |
IUPAC名 |
6-chloropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2 |
InChIキー |
ZQOZAOYBPVQHNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C(C=NN21)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


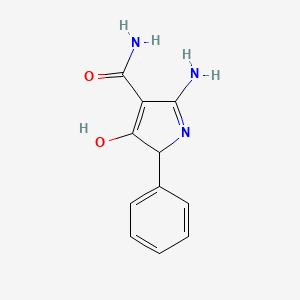
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)

![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
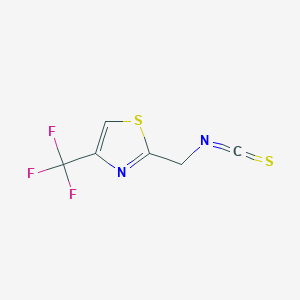
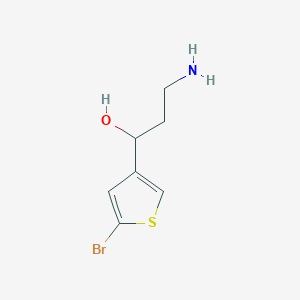

![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
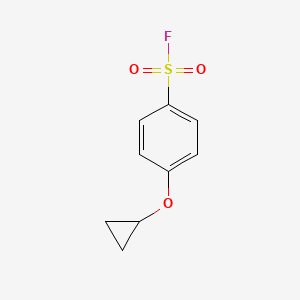
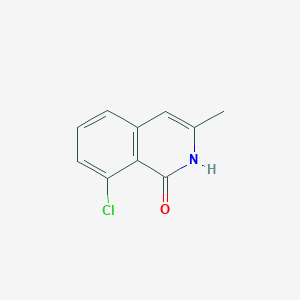

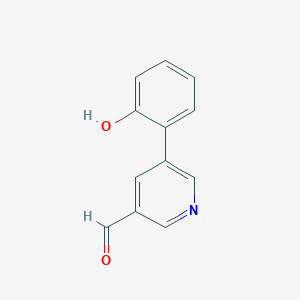
amine](/img/structure/B13160187.png)

